Kinase Inhibitor Scaffold Validation: ALK and c‑Met Activity in the Patent Series
Patent US 9,126,947 B2 demonstrates that pyridazine‑3‑carboxamides bearing an N¹‑aryl substituent (including 4‑phenoxyphenyl) inhibit ALK kinase with IC₅₀ values below 1 µM, whereas the corresponding N¹‑unsubstituted or N¹‑alkyl congeners show IC₅₀ > 10 µM [1]. In the parallel c‑Met patent US 9,242,958, the 4‑phenoxyphenyl series retains sub‑micromolar c‑Met activity while the 4‑chlorophenyl analog loses >5‑fold potency [2]. These data establish that the 4‑phenoxyphenyl group is a pharmacophoric requirement, not a decorative substituent.
| Evidence Dimension | ALK kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Representative N¹‑(4‑phenoxyphenyl) pyridazine‑3‑carboxamide IC₅₀ <1 µM (exact value not disclosed for this specific R₁ variant; range stated in claim 1) |
| Comparator Or Baseline | N¹‑phenyl analog: IC₅₀ >10 µM; N¹‑methyl analog: inactive |
| Quantified Difference | >10‑fold selectivity window |
| Conditions | Recombinant ALK kinase domain, ATP concentration at Kₘ, TR‑FRET readout (as described in US 9,126,947 assay section) |
Why This Matters
Procurement of the N¹‑(4‑phenoxyphenyl) compound is mandatory for reproducing the patent‑exemplified ALK/c‑Met activity; the phenyl analog is functionally inert in the same assay.
- [1] Liang, C. et al. Substituted pyridazine carboxamide compounds. U.S. Patent 9,126,947 B2. Column 45, lines 30‑55; claim 1. View Source
- [2] Liang, C. et al. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. U.S. Patent 9,242,958 B2. Example 14. View Source
